molecular formula C19H14F3N5O2S B4312710 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4312710
M. Wt: 433.4 g/mol
InChI Key: BZUDHKWAXJNRJQ-UHFFFAOYSA-N
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Description

3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a trifluoromethyl group, a nitro group, and a thioether linkage, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl and nitro groups, and the formation of the thioether linkage. Common synthetic routes may involve:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the nitro group can participate in redox reactions. The thioether linkage may also play a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole include other indole derivatives with different substituents. For example:

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2S/c1-2-9-26-13-6-4-3-5-12(13)16-17(26)23-18(25-24-16)30-15-8-7-11(19(20,21)22)10-14(15)27(28)29/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDHKWAXJNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 3
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
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3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

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